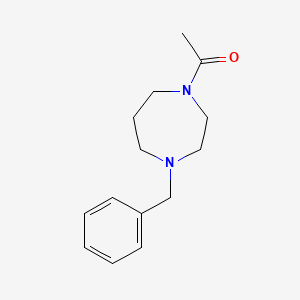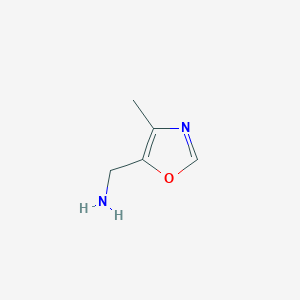
2-Amino-4-(benzyloxy)benzoic acid
Overview
Description
2-Amino-4-(benzyloxy)benzoic acid: is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and a benzyloxy group at the fourth position on the benzene ring
Mechanism of Action
Target of Action
It’s known that benzylic compounds are generally reactive due to the adjacent aromatic ring . They are often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s known that benzylic compounds can undergo various reactions, including sn1, sn2, and e1 reactions . These reactions can lead to various downstream effects, depending on the specific conditions and reactants involved.
Pharmacokinetics
The compound’s storage condition is recommended to be at 2-8℃ , which may suggest its stability and potential bioavailability under specific conditions.
Result of Action
It’s known that the reduction of high oxidation state atoms can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially alter the function of the compound and its interactions with other molecules.
Action Environment
The compound’s storage condition is recommended to be at 2-8℃ , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(benzyloxy)benzoic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-(benzyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the second position. This is followed by reduction of the nitro group to an amino group using reducing agents such as tin in hydrochloric acid or iron in acetic acid.
Hydrolysis: The ester group of the intermediate product is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using hydrogenation in the presence of a catalyst.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by nucleophiles like phenols or amines.
Major Products:
Oxidation: 2-Carboxy-4-(benzyloxy)benzoic acid.
Reduction: 2-Alkyl-4-(benzyloxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Amino-4-(benzyloxy)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: While not a drug itself, derivatives of this compound may exhibit pharmacological properties and are investigated for their potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Amino-4-chlorobenzoic acid: Similar structure but with a chloro group instead of a benzyloxy group.
2-Amino-4-nitrobenzoic acid: Similar structure but with a nitro group instead of a benzyloxy group.
Uniqueness: 2-Amino-4-(benzyloxy)benzoic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. This group can also be modified to introduce further functional groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-amino-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYFFDOJVAUACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634886 | |
| Record name | 2-Amino-4-(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528872-40-4 | |
| Record name | 2-Amino-4-(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)












